molecular formula C15H19N B2364883 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 315248-31-8

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B2364883
CAS No.: 315248-31-8
M. Wt: 213.324
InChI Key: LKIGZPJQDYMQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline (CAS: 315248-31-8) is a nitrogen-containing heterocyclic compound with the molecular formula C15H19N and a molecular weight of 213.32 g/mol . It serves as a versatile building block in organic synthesis, with its unique structure featuring two allyl groups allowing for various chemical modifications, such as oxidation, reduction, and nucleophilic substitution, to create complex molecules and novel heterocycles . In scientific research, this compound is noted for its potential biological activities. Studies on tetrahydroisoquinoline derivatives indicate significant cytotoxic effects against various cancer cell lines, including murine P-388 and human tumor lines such as KB-16 and A-549, suggesting its value as a lead compound in antitumor research . Furthermore, its structural features are investigated for potential antimicrobial properties against infective pathogens . Researchers also explore the neuroprotective potential of compounds within this class for modulating excitatory neurotransmission, although specific mechanistic studies on this compound are ongoing . This product is intended for Research Use Only and is not approved for human or veterinary use .

Properties

IUPAC Name

1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIGZPJQDYMQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC2=CC=CC=C2C(N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Acylation : Treat β-phenylethylamine with allyl chloride or allyl bromide in the presence of a base (e.g., NaHCO₃) to form N-allyl-β-phenylethylamine.
  • Cyclization : React the intermediate with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–150°C. PPA is preferred for higher yields (70–85%) due to milder conditions.
  • Reduction : Reduce the resulting 3,4-dihydroisoquinoline using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to saturate the C1–N bond.

Key Data :

Step Reagents Temperature (°C) Yield (%)
Acylation Allyl chloride, NaHCO₃ 25–80 90–95
Cyclization PPA 130–150 70–85
Reduction NaBH₄, HCl 0–25 80–90

This method is scalable but requires careful control of cyclization conditions to avoid side reactions.

Reductive Alkylation

Reductive alkylation introduces allyl groups post-cyclization. This two-step approach avoids harsh cyclization conditions.

Procedure:

  • THIQ Synthesis : Prepare 1,2,3,4-tetrahydroisoquinoline via Pictet–Spengler reaction using phenethylamine and formaldehyde.
  • Allylation : React THIQ with allyl bromide in the presence of a base (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 60–80°C.

Optimization :

  • Excess allyl bromide (2.2 equiv) improves di-allylation.
  • Solvents like toluene or DMF enhance reactivity.

Yield : 65–75% after purification by column chromatography.

Catalytic Asymmetric Hydrogenation

Asymmetric methods produce enantiomerically pure DAT, critical for pharmaceutical applications.

Procedure:

  • Substrate Preparation : Synthesize 1,3-diallyl-3,4-dihydroisoquinoline via Bischler–Nepieralski cyclization.
  • Hydrogenation : Use a chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru) under H₂ (50–100 psi) in methanol at 25–40°C.

Key Parameters :

Catalyst Pressure (psi) ee (%) Yield (%)
(R,R)-TsDPEN-Ru 50 92 85
(S,S)-Ph-BOX-Cu(OTf)₂ 1 atm 88 78

This method achieves high enantioselectivity but requires expensive catalysts.

Ring-Closing Metathesis (RCM)

RCM constructs the tetrahydroisoquinoline ring using Grubbs catalysts.

Procedure:

  • Diene Synthesis : Prepare N,N-diallyl-β-phenylethylamine from β-phenylethylamine and allyl bromide.
  • Cyclization : Treat with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C.

Yield : 60–70% with >90% regioselectivity.

Limitations :

  • High catalyst loading increases costs.
  • Requires anhydrous conditions.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Bischler–Nepieralski High yield, simple reagents Harsh conditions, moderate regioselectivity Industrial
Reductive Alkylation Mild conditions Low di-allylation efficiency Lab-scale
Asymmetric Hydrogenation High enantiopurity Costly catalysts Pilot-scale
RCM Regioselective Catalyst cost, sensitivity Lab-scale

Industrial-Scale Considerations

  • Bischler–Nepieralski cyclization is preferred for bulk production due to reagent availability and established protocols.
  • Continuous-flow systems improve safety and yield in PPA-mediated cyclizations.
  • Catalyst recycling in asymmetric hydrogenation reduces costs.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming substituted isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or toluene, room temperature or reflux conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline serves as a crucial building block for synthesizing complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with potential biological activities .

Reactivity and Chemical Transformations
The compound undergoes several chemical reactions:

  • Oxidation : It can be oxidized to form quinoline derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions yield tetrahydroisoquinoline derivatives.
  • Substitution : It can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biological Applications

Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroisoquinoline have shown potent activity against murine P-388 and human tumor cell lines such as KB-16 and A-549. These findings suggest its potential as a lead compound for developing anticancer therapies .

Antimicrobial Properties
The structural features of this compound may enhance its antimicrobial activity against various pathogens. Studies have indicated that tetrahydroisoquinoline analogs possess significant antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Neuroprotective Effects
There is emerging evidence suggesting that this compound could play a role in neuroprotection. Compounds within this class have been studied for their ability to modulate excitatory neurotransmission and potentially prevent neuronal death associated with neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several tetrahydroisoquinoline derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against A-549 cells, indicating potent antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, metabolic, and functional differences between 1,3-DATIQ and related TIQ derivatives:

Compound Substituents MAO/TH Inhibition Metabolism BBB Penetration Biological Effects References
1,3-DATIQ 1,3-diallyl Not reported Likely hydroxylation/N-oxidation Predicted high Unknown (structural analogs suggest neuroactivity)
1-Methyl-TIQ 1-methyl MAO-A > MAO-B inhibition; weak TH inhibition Excreted unchanged (72–76%); minor hydroxylation High (~4.5× blood) Neurotoxic via N-methylation/oxidation
1-Benzyl-TIQ 1-benzyl Weak MAO-B inhibition Excreted unchanged; minor hydroxylation Moderate Induces dopaminergic apoptosis
1MeTIQ 1-methyl MAO-A inhibition; TH protection Excreted unchanged (72%); hydroxylation High (~4.5× blood) Neuroprotective against MPP+
Salsolinol 6,7-dihydroxy-1-methyl Potent TH inhibition (competitive) Catechol-O-methyltransferase (COMT) pathways Moderate Dopaminergic modulation
6,7-Dimethoxy-TIQ 6,7-dimethoxy Not reported Stable; no significant metabolism High Building block for drug synthesis

Key Findings:

Substituent Effects on Enzyme Inhibition: 1-Methyl-TIQ and 1MeTIQ demonstrate divergent biological roles despite structural similarity: 1-methyl-TIQ is neurotoxic via N-methylation and oxidation to isoquinolinium ions, whereas 1MeTIQ protects against mitochondrial dysfunction . Salsolinol (catecholic TIQ) inhibits tyrosine hydroxylase (TH) by competing with biopterin, a mechanism absent in non-catecholic analogs like 1-benzyl-TIQ .

Metabolic Stability and BBB Penetration :

  • Simple TIQs (e.g., TIQ, 1MeTIQ) are excreted largely unchanged and penetrate the BBB efficiently, concentrating in brain tissue .
  • Bulky substituents (e.g., benzyl, diallyl) may reduce BBB permeability but enhance metabolic stability through steric hindrance .

Neurotoxicity vs. Neuroprotection: N-methylation of TIQs (e.g., 1-methyl-TIQ) generates neurotoxic isoquinolinium ions via MAO-mediated oxidation, mimicking MPTP’s mechanism in Parkinson’s disease . Conversely, 1MeTIQ prevents MPP+-induced inhibition of mitochondrial complex I, highlighting the critical role of substituent positioning .

Synthetic and Pharmacological Applications :

  • 6,7-Dimethoxy-TIQ derivatives serve as intermediates in synthesizing bioactive molecules, leveraging their electron-rich aromatic rings for target engagement .
  • Allyl substituents (as in 1,3-DATIQ) may enhance reactivity in cycloaddition reactions, enabling access to spiroheterocyclic compounds with unique pharmacological profiles .

Biological Activity

Overview

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline (DAT) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) family. Its unique structure features two allyl groups at the 1 and 3 positions of the tetrahydroisoquinoline framework, which enhances its reactivity and potential biological activities. This article explores the biological activity of DAT, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of DAT is primarily attributed to its interaction with various biochemical pathways.

Pharmacological Activities

Research indicates that DAT exhibits various pharmacological activities:

  • Antitumor Activity : Studies have synthesized several THIQ derivatives and evaluated their cytotoxicity against various cancer cell lines. Most compounds showed significant cytotoxic effects against murine P-388 and human tumor cell lines such as KB-16 and A-549.
  • Antimicrobial Properties : THIQ analogs have been investigated for their efficacy against infective pathogens. The structural features of DAT may contribute to its potential antimicrobial activity .

1. Neuroprotection in Neurodegenerative Disorders

A study comparing the neuroprotective effects of 1MeTIQ with other THIQs highlighted that while 1MeTIQ effectively prevented neuronal death induced by glutamate, similar evidence for DAT remains to be established. The study suggested that compounds within this class could serve as therapeutic agents for neurodegenerative diseases due to their ability to modulate excitatory neurotransmission .

2. Antitumor Efficacy

In a recent evaluation of THIQ derivatives for antitumor activity, compounds were tested against multiple cancer cell lines. DAT's structural characteristics indicate it could have similar or enhanced effects compared to other tested compounds, warranting further investigation into its specific cytotoxic mechanisms.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various THIQ derivatives compared to DAT:

CompoundBiological ActivityMechanism of Action
1MeTIQNeuroprotectionNMDA receptor antagonism
1,2,3,4-TetrahydroisoquinolineAntitumor activityInduces apoptosis in cancer cells
DATPotential antitumor and antimicrobialInhibition of ENTs; possible neuroprotection
Other THIQ DerivativesDiverse biological activitiesVaries by specific compound

Q & A

Q. What are the critical parameters for selecting synthesis methods for 1,3-diallyl-1,2,3,4-tetrahydroisoquinoline derivatives?

The choice of synthesis method depends on the nature, number, and spatial arrangement of substituents. For example, bifunctional derivatives require strategies like Pictet-Spengler cyclization or organomagnesium-mediated reactions to accommodate multiple functional groups. Monofunctional derivatives may use simpler protocols like acid-catalyzed cyclization .

Q. How can NMR and HRMS be optimized to confirm the structural integrity of synthesized 1,3-diallyl derivatives?

Use high-resolution 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., diallyl groups at C-1 and C-3). HRMS confirms molecular weight, with deviations <5 ppm indicating purity. For example, in Pictet-Spengler products, diagnostic peaks for allyl protons appear at δ 5.2–5.8 ppm, and carbonyl carbons at ~170 ppm .

Q. What in vitro assays are recommended for preliminary screening of biological activity in tetrahydroisoquinoline derivatives?

Use cell viability assays (e.g., MTT) for cytotoxicity, microbial inhibition tests (e.g., MIC determination) for antibacterial/antifungal activity, and receptor-binding assays (e.g., dopamine or serotonin receptors) for neuroactive properties. Ensure dose-response curves to establish potency (EC50_{50}/IC50_{50}) .

Q. How does alkyl chain length at the C-1 position influence the pharmacological profile of tetrahydroisoquinoline derivatives?

Systematic synthesis of C1-alkyl (C6–C17) derivatives followed by cytotoxicity and antimicrobial testing can reveal chain-length-dependent activity. Longer chains may enhance lipophilicity and membrane penetration but risk reduced solubility. For example, C8–C12 chains often balance bioavailability and potency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported neuroprotective vs. neurotoxic effects of tetrahydroisoquinoline derivatives?

Re-evaluate experimental models (e.g., primary neurons vs. cell lines) and dosing regimens. For instance, 1-methyl derivatives show neuroprotection at low doses (1–10 µM) but toxicity at higher concentrations (>50 µM). Use transcriptomics to identify pathways like oxidative stress or apoptosis .

Q. How can enantioselective synthesis of 1-substituted tetrahydroisoquinolines be achieved for chiral drug discovery?

Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyclization. For example, use (R)-BINOL-derived catalysts in Pictet-Spengler reactions to yield >90% enantiomeric excess. Verify chirality via polarimetry or chiral HPLC .

Q. What computational tools predict structure-activity relationships (SAR) for 1,3-diallyl derivatives targeting MAO inhibition?

Molecular docking (e.g., AutoDock Vina) can model interactions with MAO-B active sites. QSAR models using Hammett constants or logP values correlate substituent electronic effects with inhibitory potency (e.g., electron-withdrawing groups enhance binding) .

Q. How do solvent and catalyst choice influence yields in the synthesis of bifunctional tetrahydroisoquinolines?

Polar aprotic solvents (e.g., DMF) and Brønsted acids (e.g., p-toluenesulfonic acid) improve cyclization efficiency. For example, PTSA (10 mol%) in refluxing toluene achieves >85% yield for 1,1-dialkyl derivatives .

Q. What experimental designs minimize artifacts in assessing antioxidant activity of tetrahydroisoquinolines?

Combine multiple assays (DPPH, ABTS, FRAP) to cross-validate results. Include controls for auto-oxidation and metal chelation. For instance, pre-incubate compounds with Fe2+^{2+} to test metal-binding interference .

Q. How can regioselective functionalization of the tetrahydroisoquinoline core be achieved for targeted drug design?

Use directing groups (e.g., methoxy or halogens) to guide electrophilic substitution. For example, 6,7-dimethoxy substituents direct bromination to C-8. Alternatively, transition-metal catalysis (e.g., Pd-mediated C–H activation) enables site-specific modifications .

Q. Methodological Notes

  • Data Contradictions : Replicate studies under standardized conditions (e.g., pH, temperature) and validate assays with positive/negative controls.
  • Advanced Characterization : X-ray crystallography or 2D NMR (e.g., NOESY) resolves stereochemical ambiguities in complex derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.